2-Hydroxy-5-octadecylbenzoic acid

Integrin inhibition Cell adhesion Extracellular matrix

2-Hydroxy-5-octadecylbenzoic acid (CAS 25707-99-7; C₂₅H₄₂O₃; MW 390.6) is a long-chain alkyl-substituted salicylic acid derivative. The molecule combines a salicylate pharmacophore with an 18‑carbon linear alkyl chain at the C5 position, resulting in a high computed logP (~11.9) and pronounced lipophilicity.

Molecular Formula C25H42O3
Molecular Weight 390.608
CAS No. 25707-99-7
Cat. No. B2975812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-octadecylbenzoic acid
CAS25707-99-7
Molecular FormulaC25H42O3
Molecular Weight390.608
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24(26)23(21-22)25(27)28/h19-21,26H,2-18H2,1H3,(H,27,28)
InChIKeyMTZZPKHQCOKLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-octadecylbenzoic acid (CAS 25707-99-7) — Core Physicochemical & Pharmacological Identity for Research Procurement


2-Hydroxy-5-octadecylbenzoic acid (CAS 25707-99-7; C₂₅H₄₂O₃; MW 390.6) is a long-chain alkyl-substituted salicylic acid derivative [1]. The molecule combines a salicylate pharmacophore with an 18‑carbon linear alkyl chain at the C5 position, resulting in a high computed logP (~11.9) and pronounced lipophilicity [1]. This structural arrangement confers membrane-partitioning properties and has led to its use in dermatological preparations as a sebum-suppressing agent [2]. The compound is supplied as a high-purity (typically ≥95 %) research reagent and is structurally distinct from the commonly used SHP‑1/SHP‑2 inhibitor NSC‑87877 (CAS 56990‑57‑9), which is a sulfonated pyridinyl quinoxaline derivative .

Why 2-Hydroxy-5-octadecylbenzoic acid Cannot Be Replaced by Common PTP Inhibitors or Simple Salicylates — The Chain-Length Specificity Barrier


Simple salicylic acid derivatives (e.g., salicylic acid, 5‑octanoylsalicylic acid) or structurally unrelated PTP inhibitors (e.g., NSC‑87877, TPI‑1) cannot reproduce the functional profile of 2‑hydroxy‑5‑octadecylbenzoic acid because the C18 alkyl chain is not merely a lipophilic handle — it dictates target engagement, membrane partitioning, and sebaceous gland selectivity [1]. In cell-based assays, the compound inhibits α2β1 integrin‑mediated adhesion to collagen type I, an activity absent in short‑chain or non‑alkylated analogs [2]. The sebum‑inhibitory activity, demonstrated in patented dermatological formulations, is length‑dependent: alkyl chains shorter than C12 show markedly reduced or absent efficacy in the same models . Consequently, substituting this compound with a shorter‑chain analog or a structurally distinct phosphatase inhibitor will generate non‑comparable biological readouts and may invalidate experimental conclusions derived from published protocols.

2-Hydroxy-5-octadecylbenzoic acid — Quantitative Differentiation Evidence Versus Closest Analogs & In‑Class Alternatives


Cell Adhesion Inhibition: Integrin α2β1/Collagen I Assay — 2-Hydroxy-5-octadecylbenzoic acid vs. Non-alkylated Salicylates

In a fluorescence-based cell adhesion assay, 2‑hydroxy‑5‑octadecylbenzoic acid (tested at a single screening concentration) inhibited human α2β1 integrin expressed in CHO cells from adhering to collagen type I [1]. The assay employed DiOC₆ dye‑based fluorescence microscopy with a 5‑minute incubation. Non‑alkylated salicylic acid and short‑chain (≤C8) alkyl‑salicylic acid derivatives did not produce measurable inhibition in the same assay platform, indicating that the C18 chain is required for integrin‑engagement activity [1]. This observation positions 2‑hydroxy‑5‑octadecylbenzoic acid as a candidate tool compound for integrin‑mediated adhesion studies, where simpler salicylates are inactive.

Integrin inhibition Cell adhesion Extracellular matrix

Sebum Secretion Inhibition: In‑Vivo Potency and Chain‑Length Dependence — 2-Hydroxy-5-octadecylbenzoic acid vs. p‑Hydroxybenzoic Acid Derivatives

Patent‑disclosed dermatological preparations containing 2‑hydroxy‑5‑octadecylbenzoic acid demonstrate a sufficient effect of inhibiting sebum secretion [1]. The patent literature explicitly contrasts these long‑chain alkyl‑substituted benzoic acids with earlier p‑hydroxybenzoic acid derivatives (e.g., 4‑hydroxybenzoic acid alkyl esters), which were described as insufficient in their effects [1]. The C18 alkyl chain at the 5‑position of the salicylic acid core is identified as a critical structural determinant for sebaceous gland‑selective activity, with the patent specifying a preferred alkyl chain length range of C4–C10 linear or branched alkyl for the ether/ester side chain, while the 5‑alkyl‑substituted series (including the C18 analog) represents a distinct structural subclass [1].

Sebum suppression Dermatology Acne vulgaris

Lipophilicity as a Differentiator: Computed logP Comparison — 2-Hydroxy-5-octadecylbenzoic acid vs. 5-Octanoylsalicylic Acid (Capryloyl Salicylic Acid)

The computed XLogP3 value for 2‑hydroxy‑5‑octadecylbenzoic acid is 11.9 [1]. This is substantially higher than the logP of the commercially prevalent analog 5‑octanoylsalicylic acid (capryloyl salicylic acid; CAS 78418‑01‑6), which has a predicted logP of approximately 4.6–5.2 based on its C8 acyl chain . The ~7‑log‑unit difference translates to a >10⁷‑fold difference in octanol‑water partition coefficient, fundamentally altering the compound's behavior in lipid‑rich environments such as the stratum corneum, sebaceous follicles, or lipid bilayer model membranes [1].

Lipophilicity Membrane partitioning Formulation science

Structural Distinction from Common PTP Inhibitors — 2-Hydroxy-5-octadecylbenzoic acid vs. NSC‑87877 and TPI‑1

2‑Hydroxy‑5‑octadecylbenzoic acid is a benzoic acid/salicylic acid derivative (C₂₅H₄₂O₃), whereas the commonly procured SHP‑1/SHP‑2 inhibitors NSC‑87877 (C₁₉H₁₃N₃O₇S₂·2Na; MW 503.42) and TPI‑1 (a benzoquinone; MW ~298) belong to entirely different chemical classes . NSC‑87877 inhibits SHP‑1 and SHP‑2 with IC₅₀ values of 355 nM and 318 nM, respectively, while TPI‑1 inhibits SHP‑1 with an IC₅₀ of ~40 nM . Although 2‑hydroxy‑5‑octadecylbenzoic acid has been annotated in some databases as a phosphatase‑related compound, its primary validated activities (integrin inhibition, sebum suppression) are mechanistically orthogonal to the direct catalytic‑domain phosphatase inhibition exerted by NSC‑87877 and TPI‑1 [1].

Phosphatase inhibition SHP-1/SHP-2 Chemical biology

Validated Application Scenarios for 2-Hydroxy-5-octadecylbenzoic acid — Evidence‑Linked Procurement Guidance


Integrin α2β1 Inhibition and Cell‑Matrix Adhesion Studies

Researchers investigating α2β1 integrin‑collagen interactions can employ 2‑hydroxy‑5‑octadecylbenzoic acid as a small‑molecule probe, based on its demonstrated activity in CHO‑cell adhesion assays [1]. This application is supported by direct screening data showing inhibition of α2β1‑mediated adhesion to collagen type I, an activity not observed with shorter‑chain salicylates [1]. The compound is suitable for structure‑activity relationship studies exploring the role of alkyl chain length in integrin engagement.

Topical Dermatological Formulation Development Targeting Sebum Hyperproduction

Formulation scientists developing anti‑acne or seborrhea‑targeted topical preparations can utilize 2‑hydroxy‑5‑octadecylbenzoic acid as a sebum‑suppressing active ingredient, as disclosed in granted patents (US 5,646,184; EP 0,643,035) [2]. The compound has been validated in dermatological preparations that demonstrate sufficient sebum‑inhibitory efficacy with high dermal safety [2]. Its extreme lipophilicity (logP ~11.9) necessitates specialized formulation approaches distinct from those used for medium‑chain salicylate analogs [3].

Model Compound for Long‑Chain Alkyl‑Benzoic Acid Physicochemical Studies

Physical chemists and formulation engineers studying the relationship between alkyl chain length and membrane partitioning, stratum corneum retention, or lipid‑bilayer interactions can use 2‑hydroxy‑5‑octadecylbenzoic acid as a representative C18‑substituted salicylic acid model [3]. Its computed properties (MW 390.6, XLogP3 11.9, topological polar surface area 57.5 Ų) provide a well‑defined reference point for computational modeling and experimental validation of homologous series behavior [3].

Negative Control Benchmarking for SHP‑1/SHP‑2 Phosphatase Inhibitor Screening Campaigns

Investigators running SHP‑1 or SHP‑2 phosphatase inhibition screens should note that 2‑hydroxy‑5‑octadecylbenzoic acid is structurally and mechanistically distinct from validated SHP inhibitors such as NSC‑87877 (SHP‑1 IC₅₀ = 355 nM; SHP‑2 IC₅₀ = 318 nM) and TPI‑1 (SHP‑1 IC₅₀ ≈ 40 nM) . This compound should not be procured as a phosphatase inhibitor; instead, it may serve as a structurally dissimilar negative control in selectivity profiling panels to confirm target‑specific activity of bona fide PTP inhibitors.

Quote Request

Request a Quote for 2-Hydroxy-5-octadecylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.